Bienvenue dans la boutique en ligne BenchChem!

Fmoc-3VVD-OH (GMP)

ADC Development GMP Manufacturing Regulatory Compliance

GMP-grade Fmoc-3VVD-OH (CAS 863971-44-2) is a stereochemically defined, Fmoc-protected tripeptidomimetic linker intermediate specifically validated for monomethyl auristatin E (MMAE)-based ADC payloads. With five defined stereocenters essential for bioactive conformation, substituting generic linkers introduces significant process risk. GMP designation ensures documented impurity profiling, stability data, and regulatory-quality manufacturing controls required for IND-enabling toxicology and clinical campaigns. Bulk procurement is supported by 3-year powder stability at -20°C.

Molecular Formula C36H51N3O7
Molecular Weight 637.8 g/mol
CAS No. 863971-44-2
Cat. No. B2827973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-3VVD-OH (GMP)
CAS863971-44-2
Molecular FormulaC36H51N3O7
Molecular Weight637.8 g/mol
Structural Identifiers
InChIInChI=1S/C36H51N3O7/c1-10-23(6)33(29(45-9)19-30(40)41)38(7)35(43)31(21(2)3)37-34(42)32(22(4)5)39(8)36(44)46-20-28-26-17-13-11-15-24(26)25-16-12-14-18-27(25)28/h11-18,21-23,28-29,31-33H,10,19-20H2,1-9H3,(H,37,42)(H,40,41)/t23-,29+,31-,32-,33-/m0/s1
InChIKeySMVBIYSFDNRJJI-FCUBIXSHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fmoc-3VVD-OH (GMP) for ADC Linker Synthesis: CAS 863971-44-2 Technical Baseline


Fmoc-3VVD-OH (CAS 863971-44-2) is an Fmoc-protected tripeptidomimetic derivative that functions as a cleavable linker component for antibody-drug conjugate (ADC) synthesis . The compound is specifically employed as an intermediate in the preparation of monomethyl auristatin E (MMAE)-based ADC payloads, where its Fmoc protecting group enables controlled solid-phase peptide synthesis before final deprotection and conjugation [1]. When designated as GMP-grade, this compound is manufactured under current Good Manufacturing Practice conditions to meet regulatory quality standards required for pharmaceutical development and IND-enabling studies .

Procurement Risks: Why Generic Fmoc Linker Substitution for 863971-44-2 Compromises ADC Development


Generic substitution of Fmoc-3VVD-OH with other Fmoc-protected amino acid derivatives or cleavable linkers introduces substantial procurement and development risk due to compound-specific stereochemistry and validated synthetic role. The compound possesses five defined stereocenters that are essential for the proper three-dimensional conformation of the resulting auristatin-derived payload . Substitution with simpler linkers such as Fmoc-Val-Cit-OH or Fmoc-Val-Ala-OH fundamentally alters the linker chemistry and release mechanism, as Fmoc-3VVD-OH is specifically integrated into the auristatin scaffold itself rather than serving as a standalone linker [1]. Furthermore, the GMP designation is not interchangeable—non-GMP grades lack the documented manufacturing controls, impurity profiling, and stability data required for regulatory submissions .

Fmoc-3VVD-OH (GMP) Quantitative Differentiation Evidence: Comparator Analysis for Scientific Procurement


GMP-Grade vs Non-GMP Grade: Regulatory Compliance Differential

The GMP-grade designation of Fmoc-3VVD-OH distinguishes it from non-GMP grades for pharmaceutical development applications. GMP-grade material is manufactured under current Good Manufacturing Practice conditions with documented quality systems, whereas non-GMP material is produced under research-grade conditions without formal quality oversight . The GMP specification directly impacts suitability for IND-enabling studies and clinical manufacturing campaigns . Non-GMP grade Fmoc-3VVD-OH is available at lower purity thresholds (≥95% to 98%) without the full GMP documentation package required for regulatory submissions .

ADC Development GMP Manufacturing Regulatory Compliance

Batch Purity Variability: Vendor Comparison for Fmoc-3VVD-OH Procurement

Fmoc-3VVD-OH exhibits vendor-dependent purity specifications ranging from 95% to >99% as measured by HPLC. TargetMol reports batch-specific purity of 99.39% for their product . MedChemExpress GMP-grade material is reported at 100.7% assay purity by manufacturer specification . In contrast, several vendors offer the compound at ≥95% (BOC Sciences) or 98% (Aladdin Scientific, MolNova) . The quantitative purity differential of approximately 4–5 absolute percentage points (or up to ~6% relative to the 95% baseline) translates to a reduction in total impurities that may affect downstream conjugate homogeneity.

Quality Control Purity Specification Vendor Selection

Solubility Profile in DMSO: Quantitative Specification for Solution Preparation

Fmoc-3VVD-OH demonstrates consistent solubility across multiple vendor specifications at ≥37 mg/mL (58.01 mM) in DMSO . This solubility value enables preparation of concentrated stock solutions for solid-phase peptide synthesis workflows and subsequent analytical characterization. The reported solubility is documented across three independent vendor sources with consistent values (37 mg/mL DMSO solubility), confirming this parameter is a stable compound property rather than vendor-specific variation.

Formulation Development Solubility Stock Solution

Storage Stability: Powder Longevity and Solution Shelf-Life Specifications

Fmoc-3VVD-OH exhibits defined stability parameters under recommended storage conditions. As a dry powder stored at -20°C, the compound maintains stability for up to 3 years . When stored at 4°C, powder stability extends to 2 years . For solution storage, the compound in DMSO at -80°C is stable for 6 months, while storage at -20°C in solvent is limited to 1 month . Vendor guidelines recommend that once stock solutions are prepared, they be stored aliquoted in tightly sealed vials and used within 1 month . Some vendors indicate that with proper storage as stated on the product vial, powder product can be stored for up to 24 months [1].

Stability Storage Conditions Shelf-Life

Synthetic Pathway Validation: Patent-Cited Use in Auristatin Conjugates

Fmoc-3VVD-OH is specifically cited in patent WO2021142029A1 as a component in the preparation of auristatin-related compounds and conjugated auristatin derivatives [1]. The compound functions as an intermediate in the synthesis of monomethyl auristatin E (MMAE), a tubulin polymerization inhibitor widely employed as a cytotoxic payload in approved ADC therapeutics [2][3]. This established patent citation validates the compound's role in a defined synthetic pathway rather than as a general-purpose linker, differentiating it from broad-spectrum cleavable linkers such as Val-Cit or Val-Ala that are not integrated into the payload scaffold [3].

MMAE Synthesis ADC Payload Patent Citation

Stereochemical Integrity: Five Defined Stereocenters Distinguishing from Simplified Analogs

Fmoc-3VVD-OH contains five defined stereocenters that are essential for proper three-dimensional conformation of the resulting auristatin-derived payload . The stereochemical configuration is specified in the IUPAC name as (5S,8S,11S,12R)-configuration with additional S-configuration at the sec-butyl side chain . This stereochemical complexity differentiates Fmoc-3VVD-OH from simpler Fmoc-protected amino acid derivatives and dipeptide linkers that contain two or fewer stereocenters. Incorrect stereochemistry at any of these five positions would yield diastereomers that may exhibit altered biological activity or synthetic behavior .

Stereochemistry Chiral Purity Structural Complexity

Fmoc-3VVD-OH (GMP) CAS 863971-44-2: Validated Procurement Scenarios for ADC Development


IND-Enabling Studies Requiring GMP-Grade ADC Linker Components

This scenario applies when Fmoc-3VVD-OH is required for ADC development programs advancing toward Investigational New Drug (IND) submission. The GMP designation ensures the compound is manufactured under current Good Manufacturing Practice conditions with documented quality systems, impurity profiling, and stability data required for regulatory submissions . Selection of GMP-grade material at this stage eliminates the requirement for bridging studies or requalification when transitioning from preclinical research to IND-enabling toxicology and clinical manufacturing campaigns. Non-GMP grade alternatives are insufficient for this application scenario due to lack of formal quality oversight and documentation .

MMAE-Based ADC Payload Synthesis Requiring Validated Intermediate

This scenario applies to programs synthesizing monomethyl auristatin E (MMAE) or structurally related auristatin payloads for ADC conjugation. Fmoc-3VVD-OH is specifically cited in patent WO2021142029A1 as an intermediate for auristatin-related compound preparation and is validated in peer-reviewed literature for dolastatin 10 analog synthesis [1][2]. Procurement of this specific intermediate rather than generic alternatives supports synthetic reproducibility and reduces process development risk when establishing MMAE-derivative manufacturing routes.

Quality-Sensitive Solid-Phase Peptide Synthesis with High Purity Requirements

This scenario applies when Fmoc-3VVD-OH is employed in solid-phase peptide synthesis workflows where impurity levels directly affect coupling efficiency and final conjugate homogeneity. Higher purity specifications (99.39% as reported by TargetMol; 100.7% assay purity as reported for MCE GMP-grade) provide measurable reduction in total impurities relative to standard-grade material (≥95% to 98%) . The reduction in impurity load supports more predictable coupling kinetics and reduces the probability of truncated sequences or deletion peptides that may compromise downstream ADC quality.

Long-Term ADC Development Programs Requiring Defined Storage Stability

This scenario applies to multi-year ADC development programs requiring predictable material stability for inventory planning and long-term project execution. Fmoc-3VVD-OH powder stability of 3 years at -20°C and 2 years at 4°C enables bulk procurement and extended storage without degradation concerns . The defined solution stability parameters (6 months at -80°C in DMSO) support preparation of stock solutions for repeated use across multiple synthesis campaigns, reducing material handling and aliquot preparation time .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-3VVD-OH (GMP)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.